
Deltasonamide 2 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltasonamide 2 (trifluoroacetic acid) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar . This compound is primarily used in scientific research due to its ability to modulate the activity of PDEδ, which plays a crucial role in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deltasonamide 2 (trifluoroacetic acid) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of Deltasonamide 2 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Deltasonamide 2 (trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Cancer Therapeutics
Deltasonamide 2 has been primarily studied for its role in cancer treatment, particularly in targeting KRAS-driven cancers. KRAS mutations are prevalent in various malignancies, including pancreatic, colorectal, and lung cancers. The inhibition of PDEδ by Deltasonamide 2 has shown promising results in preclinical studies.
- Mechanism of Action : By inhibiting PDEδ, Deltasonamide 2 disrupts the localization and function of KRAS, which is critical for cancer cell survival and proliferation. This disruption leads to reduced signaling through pathways that promote tumor growth .
Case Study: Colorectal Cancer
A study conducted by Klein et al. demonstrated that Deltasonamide 2 significantly impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRAS mutations. The findings suggested that treatment with Deltasonamide 2 led to increased apoptosis in these cells .
Study | Cell Line | Effect on Proliferation | Apoptosis Rate |
---|---|---|---|
Klein et al. | Human Colorectal Cancer | Significant reduction | Increased apoptosis (up to 38% at high concentrations) |
Targeting Other Pathways
In addition to its effects on KRAS signaling, Deltasonamide 2 may have implications for other signaling pathways involved in tumorigenesis. Research indicates that the compound can influence cellular responses beyond just PDEδ inhibition.
- Impact on Cell Signaling : Studies have shown that Deltasonamide 2 affects phosphorylation levels of key proteins involved in cell survival pathways, such as extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) .
Data Summary
Pathway | Effect of Deltasonamide 2 |
---|---|
ERK | Dose-dependent reduction in phosphorylation |
AKT | Significant decrease in activation |
Potential Beyond Oncology
Although primarily studied within the context of cancer, the unique properties of Deltasonamide 2 suggest potential applications in other areas such as:
- Cardiovascular Diseases : Given PDEδ's role in various signaling pathways, there may be unexplored benefits in treating heart diseases where PDE inhibitors have shown efficacy.
- Neurodegenerative Disorders : The modulation of signaling pathways affected by PDEδ could open avenues for research into neurological conditions.
Mécanisme D'action
Deltasonamide 2 (trifluoroacetic acid) exerts its effects by competitively inhibiting phosphodiesterase delta. This inhibition disrupts the normal function of PDEδ, leading to alterations in cellular signaling pathways. The molecular targets and pathways involved include the modulation of cyclic nucleotide levels and the regulation of various downstream effectors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deltasonamide 1: Another inhibitor of PDEδ with similar properties but different structural features.
Deltasonamide 2 hydrochloride: A hydrochloride salt form of Deltasonamide 2 with distinct solubility and stability characteristics.
Uniqueness
Deltasonamide 2 (trifluoroacetic acid) is unique due to its high affinity and specificity for PDEδ. This makes it a valuable tool in research and potential therapeutic applications. Its trifluoroacetic acid form provides distinct chemical properties that differentiate it from other similar compounds .
Activité Biologique
Deltasonamide 2 (TFA), a potent inhibitor of phosphodiesterase delta (PDEδ), has garnered attention in cancer research for its potential therapeutic applications, particularly in targeting KRAS-dependent cancers. This article delves into the biological activity of Deltasonamide 2, highlighting its mechanisms, efficacy in various studies, and potential clinical implications.
- Chemical Name : Deltasonamide 2 (TFA)
- CAS Number : 2235358-74-2
- Molecular Formula : C₃₂H₄₀ClF₃N₆O₆S₂
- Molecular Weight : 761.27 g/mol
- Kd (PDEδ) : ~385 pM
- EC50 (PDEδ) : 1.24 ± 0.06 μM
Deltasonamide 2 functions as a PDEδ inhibitor, disrupting the interaction between PDEδ and KRAS, a critical oncogene frequently mutated in various cancers. By inhibiting this interaction, Deltasonamide 2 potentially impedes the localization and activation of KRAS, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
In Vitro Studies
-
Cell Proliferation and Apoptosis :
- Deltasonamide 2 has been shown to significantly reduce the proliferation of KRAS-dependent cancer cell lines, including those derived from pancreatic cancer. In studies, treatment with Deltasonamide 2 led to an increase in apoptotic rates among these cells, indicating its potential as an effective anticancer agent .
-
Dose-Dependent Effects :
- The compound exhibited dose-dependent activity, with notable effects observed at concentrations around its EC50 value. For instance, in human colorectal cancer cell lines harboring oncogenic KRAS mutations, Deltasonamide 2 inhibited cell growth effectively at concentrations that align with its pharmacological profile .
- Mechanistic Insights :
In Vivo Studies
- Xenograft Models :
- Tumor Growth Inhibition :
Comparative Efficacy
The following table summarizes the biological activities and comparative efficacy of Deltasonamide 2 against other PDEδ inhibitors:
Compound | Kd (PDEδ) | EC50 | Cancer Type | Activity Summary |
---|---|---|---|---|
Deltasonamide 2 | ~385 pM | 1.24 μM | KRAS-dependent cancers | Reduces proliferation and induces apoptosis |
Deltarasin | ~41 nM | Not specified | Pancreatic cancer | Induces cell death and reduces tumor growth |
Compound 36l | ~127 nM | IC50 = 6.3 μM | Pancreatic cancer | Potent activity against primary patient-derived cells |
Case Study: Colorectal Cancer
A study conducted by Klein et al. highlighted the effects of Deltasonamide 2 on human colorectal cancer cell lines with oncogenic KRAS mutations. The results indicated that treatment led to significant inhibition of cell proliferation and increased rates of apoptosis, supporting its potential as a targeted therapy for KRAS-driven cancers .
Case Study: Pancreatic Cancer
In preclinical models involving pancreatic cancer xenografts, Deltasonamide 2 demonstrated robust antitumor activity, significantly reducing tumor weight compared to untreated controls. These findings suggest that targeting PDEδ may be an effective strategy for managing aggressive forms of pancreatic cancer .
Propriétés
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRTOXQVYGULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClF3N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.